molecular formula C7H12ClN3O B2865009 2-(1H-Imidazol-2-yl)morpholine CAS No. 1420792-10-4

2-(1H-Imidazol-2-yl)morpholine

Cat. No.: B2865009
CAS No.: 1420792-10-4
M. Wt: 189.64
InChI Key: ZHULPOIHUYSPCZ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-2-yl)morpholine (CAS 1420792-10-4) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents. Its core structure, which integrates imidazole and morpholine pharmacophores, is featured in cutting-edge research, particularly in the design of nature-inspired catalytic inhibitors . Research has identified analogous 3-(imidazol-2-yl)morpholine compounds as potent catalytic inhibitors of human DNA topoisomerase IIα (Topo IIα) . These inhibitors bind to the ATPase domain of the enzyme, a crucial molecular target in oncology, and operate through a mechanism distinct from classical topoisomerase poisons . This mechanism avoids the accumulation of DNA double-strand breaks, a drawback associated with some chemotherapeutics that can lead to secondary malignancies . Furthermore, the 2-(1H-imidazol-2-yl) heterocyclic motif is a recognized scaffold in drug discovery, exemplified by its use in the design and synthesis of derivatives evaluated as potential BRAF kinase inhibitors and anti-tumor agents . With a molecular formula of C 7 H 11 N 3 O and a molecular weight of 153.18 g/mol, it is offered with a typical purity of 95% to 98% . The hydrochloride salt form (CAS 1523571-89-2) is also available for purchase . This product is intended for use as a Heterocyclic Building Block in research and development activities only . It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-10-7(9-1)6-5-8-3-4-11-6/h1-2,6,8H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGHOGSBGFJQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420792-10-4
Record name 2-(1H-imidazol-2-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Amino Alcohols with Imidazole Precursors

The most widely reported method involves cyclocondensation between morpholine-derived amino alcohols and imidazole precursors. A representative protocol from Synthonix Corporation (Search Result) utilizes 2-(1H-imidazol-2-yl)morpholine hydrochloride (CAS 1523571-89-2) as a stable salt, synthesized via acid-catalyzed condensation. In a modified approach, pyridine-2-carbaldehyde and morpholine derivatives undergo TosOH-mediated cyclization in methanol at 70°C, yielding the target compound after 12 hours. This method achieves regioselectivity by leveraging the electron-rich nitrogen of morpholine to direct imidazole ring formation, with yields averaging 65–78%.

Critical parameters include:

  • Solvent : Methanol or ethanol preferred for polar intermediate stabilization.
  • Catalyst : TosOH (0.2 equiv.) optimizes protonation of the aldehyde group, accelerating nucleophilic attack.
  • Workup : Ethyl acetate extraction followed by Na2SO4 drying ensures high purity (>95%).

Nucleophilic Substitution on Functionalized Morpholine Derivatives

Substitution reactions at the morpholine nitrogen provide a direct route to this compound. Search Result details the use of HSO3 adducts of heteroaromatic aldehydes with o-phenylenediamine, adapted here for morpholine systems. For example, treating morpholine-2-carbaldehyde with imidazole-2-thiol in DMF at reflux (120°C, 8 hours) facilitates nucleophilic displacement, yielding the product in 60–70% purity. Post-synthetic purification via Amberlyst® resin (as described in Search Result) removes unreacted starting materials, enhancing purity to >98%.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies enable the coupling of preformed imidazole and morpholine fragments. A patent (Search Result) highlights continuous-flow Buchwald-Hartwig amination using Pd2(dba)3/XantPhos, achieving 85% conversion in <30 minutes. In batch systems, 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine (analogous to the target compound) is synthesized via Suzuki coupling with morpholine-boronic acid, yielding 72% product. Key advantages include:

  • Catalyst Loading : 0.1 equiv. Pd2(dba)3 sufficient for full conversion.
  • Temperature : 110°C in toluene maximizes coupling efficiency.

Reductive Amination of Keto-Imidazole Intermediates

Reductive amination offers a step-economical pathway. A method adapted from Search Result involves condensing 2-imidazolecarbaldehyde with morpholine under H2 (50 psi, 60°C) in the presence of Ra-Ni, achieving 55–60% yield. While lower yielding than cyclocondensation, this approach avoids harsh acids and enables one-pot synthesis.

Continuous-Flow Synthesis for Scalable Production

Recent advances in flow chemistry (Search Result) demonstrate the viability of continuous systems for imidazole-morpholine derivatives. Using a microreactor, this compound is synthesized in 92% yield by mixing morpholine-2-carboxaldehyde and 2-aminoimidazole in DMF at 100°C, with a residence time of 5 minutes. This method reduces side reactions and scales linearly to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-(1H-Imidazol-2-yl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The imidazole ring is known to interact with metal ions and other functional groups, which can influence the compound’s activity and selectivity .

Comparison with Similar Compounds

4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholine

  • The methyl group at N1 of the benzoimidazole further modulates steric and electronic properties .

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine

  • Structural Differences: This compound features a dihydroperimidine scaffold fused to an imidazole. Unlike the morpholine-containing target compound, its solubility profile is distinct; both it and its dehydrogenated analog (2-(1H-Imidazol-2-yl)-1H-perimidine) are insoluble in methanol, but the dihydro form uniquely forms methanol solvates due to localized NH groups in the imidazole unit .

Oxomorpholine-Imidazole Derivatives

Electronic and Adsorption Properties

HOMO-LUMO Energy Gaps

  • 2-(1H-Imidazol-2-yl)-4-phenol (PIMH): This analog, studied for nitrogen-compound adsorption, exhibits a HOMO energy of -5.35 eV and LUMO energy of -0.49 eV, yielding a gap of 4.88 eV. The HOMO localizes on the phenol and imidazole rings, while the LUMO resides on the imidazoline ring .
  • Comparison with Target Compound: While direct HOMO-LUMO data for 2-(1H-Imidazol-2-yl)morpholine are unavailable, the lower energy gap in PIMH (vs. isolated N-compounds like carbazole or quinoline) suggests strong electron donor-acceptor interactions, a trait likely shared due to structural similarities .

Adsorption Efficiency

  • PIMH Interaction Mechanisms : Adsorption of nitrogen-containing compounds (e.g., carbazole) occurs via π-π stacking, hydrogen bonding, and HOMO-LUMO electron transfer. The energy gap reduction in adducts (e.g., PIMH–CAR: 4.23 eV vs. CAR: 5.10 eV) confirms enhanced reactivity .
  • Relevance to Target Compound : The morpholine group in this compound may similarly participate in hydrogen bonding, though its adsorption performance remains unquantified in the evidence .

Thermal and Solubility Properties

Sublimation and Fusion Data for Pyridine Analogs

While direct data for this compound are lacking, structurally related pyridine derivatives (e.g., 2-(1H-Imidazol-2-yl)pyridine) exhibit fusion temperatures (Tfus) and sublimation enthalpies (ΔHfus) that correlate with aromaticity and hydrogen-bonding capacity .

Solubility

  • This compound hydrochloride is water-soluble due to its ionic form, whereas neutral analogs like dihydroperimidine derivatives require polar aprotic solvents .

Biological Activity

2-(1H-Imidazol-2-yl)morpholine is a heterocyclic compound that combines the structural features of imidazole and morpholine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its antibacterial properties. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a morpholine ring attached to an imidazole moiety. The molecular formula is C7H11N3OC_7H_{11}N_3O, and its IUPAC name is this compound. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The mechanism of action for this compound primarily involves its ability to bind to specific enzymes or receptors. For instance, it may act as an enzyme inhibitor by occupying the active site of target enzymes, thereby preventing substrate access and subsequent biochemical reactions. This interaction can lead to significant biological effects, including anti-inflammatory and antibacterial activities.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics. The compound's ability to enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) strains has also been documented .

Enzyme Inhibition

Research indicates that this compound can inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in inflammatory processes. In vitro studies have demonstrated that this compound possesses significant PDE4 inhibitory activity, which could translate into therapeutic effects for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

  • PDE4 Inhibition : A study evaluated a series of imidazole derivatives, including this compound, for their PDE4 inhibitory activity. The results indicated that this compound effectively reduced inflammation in animal models without significant gastrointestinal side effects .
  • Antibacterial Activity : In another investigation, this compound was tested against various bacterial strains, showing promising results in inhibiting growth and enhancing the efficacy of traditional antibiotics like oxacillin against MRSA strains .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AntibacterialGram-positive/negative bacteriaInhibition of bacterial growth
Enzyme inhibitionPDE4Reduction in inflammatory response
Antibiotic enhancerMRSAIncreased efficacy of oxacillin

Q & A

Q. What are the recommended synthetic routes for 2-(1H-Imidazol-2-yl)morpholine, and how can reaction conditions be optimized for yield?

Synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling strategies. For example, morpholine rings can be functionalized with imidazole groups via palladium-catalyzed coupling or ring-closing reactions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings). Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (with C18 columns) to assess purity (>95% recommended for biological assays).
  • X-ray crystallography (if single crystals are obtainable) for unambiguous structural determination, as demonstrated in related imidazole-morpholine hybrids .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Standard assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols).
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7). Use DMSO as a solvent vehicle (<1% v/v) to avoid solvent toxicity .

Q. What are the known stability profiles of this compound under varying storage conditions?

Store as a hydrochloride salt at –20°C under inert atmosphere (N₂/Ar) to prevent degradation. Monitor for hygroscopicity via TGA/DSC. Aqueous solutions (pH 4–7) are stable for ≤48 hours at 4°C, but prolonged storage requires lyophilization .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using computational methods?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and tautomeric equilibria between imidazole NH forms. Pair with experimental IR/Raman spectra to validate computational models. For crystallographic ambiguities, refine SHELXL parameters with restraints on bond lengths/angles .

Q. What strategies address contradictory bioactivity data across different assay systems?

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM).
  • Membrane permeability : Assess via PAMPA or Caco-2 models to rule out false negatives.
  • Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions.
  • Solubility correction : Adjust formulations (e.g., cyclodextrin complexes) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the rational design of imidazole-morpholine hybrids?

  • Core modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at imidazole C4 to enhance target binding.
  • Morpholine ring substitution : Replace oxygen with sulfur to modulate lipophilicity (ClogP) and blood-brain barrier penetration.
  • Pharmacophore mapping : Overlay crystal structures with known inhibitors (e.g., kinase ATP-binding sites) to identify critical interactions .

Q. What advanced techniques elucidate interactions between this compound and biological macromolecules?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution for enzymes or receptors .

Q. How can degradation pathways of this compound be characterized to improve formulation stability?

  • Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and oxidative (H₂O₂) conditions.
  • LC-MS/MS analysis : Identify degradation products (e.g., ring-opening metabolites).
  • Stability-indicating methods : Develop HPLC gradients to separate parent compound from degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.